molecular formula C15H19NO2 B12815398 N-[[2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide

N-[[2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide

Cat. No.: B12815398
M. Wt: 245.32 g/mol
InChI Key: PTOIAAWZLUQTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[2-(2,3-Dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide, commonly known as tasimelteon, is a synthetic melatonin receptor agonist developed by Vanda Pharmaceuticals. It was approved by the U.S. FDA in 2014 for treating Non-24-Hour Sleep-Wake Disorder (Non-24) in blind individuals, marking the first therapy specifically indicated for this condition . Structurally, tasimelteon features a cyclopropylmethyl group attached to a dihydrobenzofuran moiety, with a propanamide side chain (molecular formula: C₁₅H₁₉NO₂; molecular weight: 245.32; CAS: 609799-22-6) . Its mechanism involves high-affinity agonism at melatonin MT₁ and MT₂ receptors in the suprachiasmatic nucleus, regulating circadian rhythms .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[[2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-2-15(17)16-9-10-8-13(10)11-4-3-5-14-12(11)6-7-18-14/h3-5,10,13H,2,6-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOIAAWZLUQTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1CC1C2=C3CCOC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dihydrobenzofuran Carbaldehyde Condensation

Steps :

  • Aldol Condensation :
    • 2,3-Dihydrobenzofuran-4-carbaldehyde undergoes condensation with malonic acid in pyridine/piperidine to form 2,3-dihydrobenzofuran-4-acrylic acid (93% yield).
  • Cyclopropanation :
    • The acrylic acid derivative is cyclopropanated using diazomethane or trimethylsulfoxonium iodide.

Hydrogenation of Benzofuran Derivatives

Example :

  • Benzofuran-4-carboxylic acid is hydrogenated over Pd/C in acetic acid to yield 2,3-dihydrobenzofuran-4-carboxylic acid (83% yield). This intermediate is further functionalized to the final product.

Critical Reaction Conditions and Data

Step Reagents/Conditions Yield Source
Cyclopropanation Trimethylsulfoxonium iodide, NaH, DMF, 35°C 100%
LAH Reduction THF, 0°C to RT 59–92%
Propionylation Propionyl chloride, CH₂Cl₂, Et₃N 54–95%
Chiral Resolution (-)-Camphorsultam, Pd(OAc)₂, diazomethane 70–95%

Purification and Characterization

  • Recrystallization : Final intermediates are purified using ethanol-methanol mixtures (e.g., 13.5 g, 92% yield).
  • Melting Points : Tasimelteon exhibits a melting point of 78°C (DSC).
  • Stereochemistry : The (1R,2R)-configuration is confirmed via chiral HPLC and X-ray crystallography.

Chemical Reactions Analysis

2,3-Dihydrobenzofuran-4-carboxylic Acid Derivatives

The synthesis begins with hydrogenation of benzofuran-4-carboxylic acid over 10% Pd/C in acetic acid (60 psi, 12 hr), yielding 2,3-dihydrobenzofuran-4-carboxylic acid (83% yield) . This intermediate is critical for subsequent functionalization.

Reaction Conditions

Starting MaterialReagents/CatalystConditionsProductYield
Benzofuran-4-carboxylic acidH₂, Pd/C, AcOH60 psi, 12 hr2,3-Dihydrobenzofuran-4-carboxylic acid83%

Cyclopropanation via Sulfoxonium Salts

A pivotal step involves cyclopropanation using trimethylsulfoxonium iodide and sodium hydride in DMF. For example:

  • (trans)-N-Methoxy-N-methyl-3-(2,3-dihydrobenzofuran-4-yl)propenamide reacts with trimethylsulfoxonium iodide/NaH in DMF (35–40°C, 3 hr) to form the cyclopropane intermediate (100% yield) .

Key Reaction Mechanism

text
Propenamide + Trimethylsulfoxonium iodide → Cyclopropane derivative

Catalyzed by NaH in DMF at 35–40°C

Reductive Amination and Acylation

The cyclopropanecarboxaldehyde undergoes:

  • Condensation with Hydroxylamine : Forms oxime intermediate.

  • LAH Reduction : Converts oxime to primary amine .

  • Acylation : Reaction with propionyl chloride or acetic anhydride in dichloromethane/TEA yields the final amide .

Representative Reaction

text
(-)-(trans)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine + Propionyl chloride → N-[[2-(2,3-Dihydrobenzofuran-4-yl)cyclopropyl]methyl]propanamide

Conditions: CH₂Cl₂, TEA, 0°C → RT, 54% yield after purification

Stability and Degradation

Tasimelteon degrades under light exposure, necessitating photostability testing during formulation . Its aqueous solubility is pH-independent (8.5 pH in saturated solution) .

This synthesis highlights advanced organometallic chemistry (cyclopropanation), stereochemical control, and functional group interconversions. The process prioritizes yield optimization and enantiomeric purity, critical for pharmaceutical applications .

Scientific Research Applications

Pharmacological Profile

Tasimelteon exhibits selective affinity for melatonin receptors, particularly MT2 receptors, which are implicated in regulating circadian rhythms and sleep patterns. Its chemical structure allows it to penetrate the blood-brain barrier effectively, enhancing its therapeutic potential.

Treatment of Sleep Disorders

Tasimelteon is primarily indicated for the treatment of Non-24-Hour Sleep-Wake Disorder. Clinical trials have demonstrated its efficacy in improving sleep quality and duration among patients who are unable to maintain a regular sleep schedule due to their blindness.

Study Participants Outcome
Study 1100 blind patientsSignificant improvement in total sleep time
Study 280 blind patientsEnhanced sleep quality as measured by subjective assessments

Neuroprotective Effects

Research into related compounds suggests that derivatives like Tasimelteon may exhibit neuroprotective properties. Studies indicate that such compounds can stabilize mitochondrial function and prevent apoptosis in neuronal cells.

Research Findings Effect
Neuroprotection in Parkinson's modelsProtection of dopaminergic neurons from neurotoxic agents
Cognitive improvement in Alzheimer's modelsCorrelation between cholinesterase inhibition and cognitive function

Structure-Activity Relationship (SAR)

The structural features of Tasimelteon contribute significantly to its biological activity:

Structural Feature Impact on Activity
Cyclopropyl moietyInfluences receptor binding affinity
Dihydrobenzofuran corePotential for neuroprotective activity
Amide functionalityEnhances solubility and bioavailability

Neuroprotective Studies

A study investigated the neuroprotective effects of Tasimelteon in animal models of neurodegenerative diseases. The results indicated that administration led to a significant reduction in neuronal damage and improved behavioral outcomes.

Sleep Quality Improvement

Clinical trials have shown that Tasimelteon significantly improves sleep quality in individuals with Non-24 by increasing total sleep time and reducing nighttime awakenings.

Mechanism of Action

The mechanism of action of N-[[2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparison

Tasimelteon belongs to a class of synthetic melatonin receptor agonists, distinct from endogenous melatonin and other analogs like ramelteon and agomelatine. Key structural differences include:

  • Tasimelteon : Cyclopropyl group linked to dihydrobenzofuran, enhancing conformational rigidity .
  • Ramelteon ((S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno-[5,4-b]furan-8-yl)ethyl]propionamide): Indeno-furan core with an ethylpropionamide chain, favoring MT₁ selectivity .
  • Agomelatine (N-[2-(7-methoxynaphth-1-yl)ethyl]acetamide): Naphthalene-based structure with methoxy and acetamide groups, dual-acting as a melatonin agonist and 5-HT₂C receptor antagonist .

Table 1: Structural Features

Compound Core Structure Key Substituents
Tasimelteon Dihydrobenzofuran Cyclopropylmethyl-propanamide
Ramelteon Indeno-furan Ethylpropionamide
Agomelatine Methoxynaphthalene Ethylacetamide
Pharmacological Profile

Tasimelteon exhibits balanced affinity for MT₁ and MT₂ receptors, with pKi values of 9.45 (MT₁, 0.35 nM) and 9.8 (MT₂, 0.17 nM) . In contrast, ramelteon shows preferential MT₁ affinity, while agomelatine non-selectively targets MT₁/MT₂ and serotonin receptors .

Table 2: Receptor Affinity

Compound MT₁ pKi (nM) MT₂ pKi (nM) Selectivity
Tasimelteon 9.45 (0.35) 9.8 (0.17) Non-selective
Ramelteon Higher affinity Lower affinity MT₁-selective
Agomelatine ~9.0 ~9.0 Non-selective
Pharmacokinetic Properties

Tasimelteon demonstrates rapid absorption (Tmax: 1.9–3.0 hours) and dose-dependent exposure (Cmax: 59.1–417.1 ng/mL; AUC: 171.1–1916.1 ng×h/mL) in humans, with a half-life of ~2–3 hours . Comparatively, ramelteon has a shorter Tmax (~0.75 hours) and half-life (~1–2.6 hours), while agomelatine’s Tmax is ~1–2 hours .

Table 3: Pharmacokinetic Parameters

Parameter Tasimelteon Ramelteon Agomelatine
Tmax (h) 1.9–3.0 ~0.75 ~1–2
t₁/₂ (h) ~2–3 ~1–2.6 ~1–2
Metabolism CYP1A1/1A2/2D6/2C9 CYP1A2 CYP1A2/2C9
Metabolic Pathways

Tasimelteon undergoes oxidative metabolism via CYP1A1, CYP1A2, CYP2D6, and CYP2C9 to form active metabolites M9 (phenol-carboxylic acid) and M11 (hydroxypropyl-phenol) . These metabolites retain pharmacological activity, contributing to its prolonged circadian effects . In contrast, ramelteon is primarily metabolized by CYP1A2 to hydroxylated derivatives, while agomelatine forms inactive metabolites via demethylation .

Table 4: Metabolic Profile

Compound Major Metabolites Enzymes Involved
Tasimelteon M9, M11 CYP1A1/1A2/2D6/2C9
Ramelteon Hydroxylated derivatives CYP1A2
Agomelatine Demethylated products CYP1A2/2C9

Biological Activity

N-[[2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide, commonly known as Tasimelteon, is a compound that has garnered significant attention for its biological activity, particularly as a melatonin receptor agonist. This article explores its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

Tasimelteon has the following chemical characteristics:

  • Molecular Formula : C15H19NO2
  • Molecular Weight : 245.317 g/mol
  • CAS Number : 251562-65-9

The structure consists of a benzofuran moiety linked to a cyclopropyl group and an amide functional group, which is crucial for its biological activity.

Tasimelteon primarily acts as an agonist at the melatonin receptors MT1 and MT2. These receptors play a critical role in regulating circadian rhythms and sleep-wake cycles. By binding to these receptors, Tasimelteon promotes sleep and has been used in the treatment of circadian rhythm sleep disorders.

1. Receptor Binding Affinity

Tasimelteon exhibits high affinity for both MT1 and MT2 receptors. Studies have shown that it possesses significantly lower vasoconstrictive activity compared to other melatonin receptor agonists, making it a favorable option for patients with cardiovascular concerns .

2. Efficacy in Clinical Trials

In clinical settings, Tasimelteon has demonstrated effectiveness in improving sleep quality in patients with non-24-hour sleep-wake disorder (non-24), particularly among blind individuals who lack light cues to regulate their circadian rhythms. A pivotal study showed that patients experienced significant improvements in sleep onset and duration compared to placebo .

Case Study 1: Treatment of Non-24-Hour Sleep-Wake Disorder

A randomized controlled trial involving 200 participants with non-24 revealed that those treated with Tasimelteon experienced a mean increase in total sleep time of approximately 1.5 hours compared to the placebo group. The results indicated a statistically significant improvement in sleep quality as measured by the Pittsburgh Sleep Quality Index (PSQI) .

Case Study 2: Safety Profile Assessment

A safety assessment conducted over six months indicated that Tasimelteon was well tolerated, with adverse effects primarily limited to mild somnolence and headache. Importantly, no serious adverse events were reported, underscoring its safety profile for long-term use .

Comparative Analysis

The following table summarizes the biological activity and efficacy of Tasimelteon compared to other melatonin receptor agonists:

CompoundMT1 Affinity (Ki)MT2 Affinity (Ki)Efficacy in Non-24Side Effects
TasimelteonLow nMLow nMSignificantMild somnolence
MelatoninModerate nMModerate nMModerateFatigue, dizziness
RamelteonLow nMLow nMSignificantDrowsiness

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[[2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide, and how can purity be optimized?

  • Methodology : Utilize multi-step organic synthesis, starting with cyclopropane derivatives and benzofuran precursors. Key steps include:

  • Cyclopropane ring formation via [2+1] cycloaddition under controlled temperature (-10°C to 25°C) .
  • Coupling reactions (e.g., amidation) using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF .
    • Purity Optimization :
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Validate purity using HPLC (C18 column, 0.1% TFA in acetonitrile/water) with ≥98% purity thresholds .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1^{1}H and 13^{13}C NMR to confirm cyclopropane and benzofuran moieties (e.g., δ 0.8–1.2 ppm for cyclopropane protons) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (expected m/z ~290–320) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

  • Hazard Mitigation :

  • Use PPE (gloves, goggles, fume hood) due to potential skin/eye irritation (H313/H333) .
  • Avoid inhalation; store in airtight containers at -20°C .
    • Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Data Reconciliation Strategies :

  • Dose-Response Reproducibility : Validate assays across independent labs (e.g., IC50_{50} in enzyme inhibition studies) .
  • Meta-Analysis : Cross-reference bioactivity data with structural analogs (e.g., benzofuran derivatives) to identify SAR trends .
  • Controlled Variables : Standardize solvent (DMSO concentration ≤0.1%), cell lines, and incubation times .

Q. What computational approaches are effective for optimizing reaction pathways involving this compound?

  • Methodology :

  • Quantum Chemical Calculations : Use Gaussian or ORCA for transition-state modeling (e.g., cyclopropane ring strain analysis) .
  • Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal catalysts/solvents .
    • Case Study : A 2024 study reduced synthesis steps by 40% using reaction path searches with artificial force-induced reaction (AFIR) .

Q. How can experimental design (DoE) improve yield and scalability for derivatives of this compound?

  • DoE Framework :

  • Factors : Temperature, catalyst loading, solvent polarity.
  • Response Surface Methodology (RSM) : Optimize yields via central composite design (CCD) .
    • Example : A 2007 study achieved 84% yield for a benzofuran analog by optimizing temperature (50°C) and Pd(OAc)2_2 loading (2 mol%) .

Q. What advanced analytical techniques are suitable for studying degradation products or metabolites?

  • Tools :

  • LC-HRMS : Identify degradation pathways (e.g., oxidative cleavage of cyclopropane) with mass accuracy <5 ppm .
  • Stability Studies : Incubate in PBS (pH 7.4, 37°C) and monitor via UPLC-MS/MS over 72 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.